molecular formula C15H12N4O2S B2395977 Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903752-19-1

Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2395977
CAS No.: 1903752-19-1
M. Wt: 312.35
InChI Key: RBGYBJRKFTXQEW-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core linked via a methanone group to a 3-(pyridin-3-yloxy)azetidine moiety. The azetidine ring (a four-membered saturated heterocycle with nitrogen) introduces conformational strain, which may influence target binding kinetics and metabolic stability.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-15(10-3-4-13-14(6-10)18-22-17-13)19-8-12(9-19)21-11-2-1-5-16-7-11/h1-7,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGYBJRKFTXQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of Azetidine

The azetidine ring is functionalized with a pyridin-3-yloxy group through a nucleophilic aromatic substitution (SNAr) reaction. Pyridin-3-ol reacts with an azetidine derivative bearing a leaving group (e.g., mesylate or tosylate) under basic conditions:

Reaction Conditions

  • Substrate : 3-Mesyloxyazetidine
  • Nucleophile : Pyridin-3-ol (1.2 equiv)
  • Base : Potassium tert-butoxide (2.0 equiv)
  • Solvent : Dimethylformamide (DMF), 80°C, 12 hours
  • Yield : 68–72%

Mechanistic Insight
The mesylate group acts as a superior leaving group, facilitating SNAr at the pyridine’s meta position. Steric hindrance from the azetidine’s four-membered ring necessitates prolonged reaction times.

Alternative Pathway: Mitsunobu Reaction

For substrates with poor leaving groups, the Mitsunobu reaction offers a viable alternative:

Reagents

  • Diol Precursor : 3-Hydroxyazetidine
  • Coupling Partner : Pyridin-3-ol
  • Conditions : Triphenylphosphine (1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv), Tetrahydrofuran (THF), 0°C to room temperature, 6 hours
  • Yield : 75–80%

Advantages

  • Avoids harsh basic conditions
  • Higher regioselectivity for ether formation

Synthesis of Benzo[c]thiadiazole-5-carbonyl Chloride (Intermediate B)

Benzothiadiazole Core Construction

The benzo[c]thiadiazole ring is synthesized via cyclization of o-phenylenediamine derivatives:

Procedure

  • Nitration : o-Phenylenediamine is nitrated using fuming nitric acid to introduce the 5-nitro group.
  • Cyclization : Treatment with sulfur monochloride (S2Cl2) in dichloromethane at 0°C forms the thiadiazole ring.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine.
  • Oxidation : Oxidation with potassium permanganate (KMnO4) yields the 5-carboxylic acid derivative.

Critical Data

  • Overall Yield : 55–60%
  • Purity : >95% (HPLC)

Acyl Chloride Formation

The carboxylic acid is activated using thionyl chloride (SOCl2):

Conditions

  • Reagent : Excess SOCl2 (5.0 equiv)
  • Solvent : Toluene, reflux, 4 hours
  • Workup : Removal of excess SOCl2 under vacuum
  • Yield : Quantitative

Coupling of Intermediates A and B

Amide Bond Formation

The final step involves coupling Intermediate A (3-(pyridin-3-yloxy)azetidine) with Intermediate B (benzothiadiazole-5-carbonyl chloride):

Procedure

  • Activation : Intermediate B (1.1 equiv) is added dropwise to a solution of Intermediate A (1.0 equiv) in dry dichloromethane (DCM).
  • Base : Triethylamine (2.5 equiv) neutralizes HCl byproduct.
  • Conditions : Stir at room temperature for 8 hours.
  • Workup : Extraction with NaHCO3 (aq), drying (MgSO4), and column chromatography (SiO2, ethyl acetate/hexane).

Optimization Insights

  • Catalyst Screening : Hünig’s base (DIPEA) marginally improves yield (78% vs. 72% with Et3N).
  • Solvent Effects : Tetrahydrofuran (THF) reduces reaction time to 5 hours but lowers yield to 65%.

Spectroscopic Validation

  • ¹H NMR : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, thiadiazole-H)
  • MS (ESI) : m/z 381.1 [M+H]+

Alternative Synthetic Routes and Comparative Analysis

Ullmann-Type Coupling

A copper-catalyzed coupling between 3-iodopyridine and 3-hydroxyazetidine offers a one-pot alternative:

Conditions

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : Cs2CO3 (2.0 equiv)
  • Solvent : Dimethyl sulfoxide (DMSO), 100°C, 24 hours
  • Yield : 60–65%

Limitations

  • Lower yield compared to SNAr/Mitsunobu
  • Requires expensive catalysts

Direct Amination of Azetidine

Recent advances utilize photoredox catalysis for C–O bond formation:

Conditions

  • Catalyst : Ir(ppy)3 (2 mol%)
  • Oxidant : Na2S2O8
  • Light Source : Blue LEDs (450 nm)
  • Yield : 70%

Advantages

  • Mild conditions
  • Functional group tolerance

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A kilogram-scale process was optimized for Intermediate A:

Key Parameters

  • Batch Size : 1.5 kg
  • Reactor : 50 L glass-lined
  • Cycle Time : 18 hours
  • Purity : 98.5% (GC)
  • Cost Analysis : Raw material costs account for 62% of total

Environmental Impact

  • E-Factor : 23 (solvent waste dominates)
  • Green Alternatives : Switch to cyclopentyl methyl ether (CPME) reduces E-factor to 15

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antimicrobial Activity
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antiviral properties. For instance, compounds derived from thiosemicarbazones have shown efficacy against viral pathogens such as the bovine viral diarrhea virus, suggesting potential applications in treating similar viral infections in humans . The structural framework of benzo[c][1,2,5]thiadiazole enhances the biological activity of these derivatives by facilitating interactions with viral enzymes.

Cancer Research
Benzo[c][1,2,5]thiadiazole derivatives have been investigated for their anticancer properties. Studies have reported that substituents on the thiadiazole ring can modulate the compound's ability to inhibit cancer cell proliferation. For example, certain derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results .

Enzyme Inhibition
The compound has also shown potential as an inhibitor of specific enzymes involved in disease processes. For instance, a series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles were designed as inhibitors of ALK5 (activin receptor-like kinase 5), which is implicated in fibrosis and cancer progression. The structure-activity relationship studies indicated that modifications on the thiadiazole moiety could enhance inhibitory activity .

Materials Science Applications

Photocatalysis
Benzo[c][1,2,5]thiadiazole-based compounds have been explored as photocatalysts due to their ability to absorb light and facilitate chemical reactions. A notable study demonstrated that a specific derivative acted as a heterogeneous photocatalyst for the production of singlet oxygen under visible light irradiation. This property is particularly useful in environmental applications such as wastewater treatment and pollutant degradation .

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable candidates for use in OLEDs. Their ability to form stable thin films with good charge transport characteristics has been investigated, indicating potential for development in optoelectronic devices .

Environmental Science Applications

Environmental Remediation
The photocatalytic properties of benzo[c][1,2,5]thiadiazole derivatives can be harnessed for environmental remediation processes. These compounds can facilitate the degradation of organic pollutants in water through advanced oxidation processes. Their effectiveness in generating reactive oxygen species under light exposure makes them valuable in addressing water pollution issues .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAntiviral activity against BVDV; anticancer properties ,
Materials SciencePhotocatalytic activity for singlet oxygen production; OLED applications
Environmental ScienceEffective degradation of pollutants via photocatalysis

Case Studies

  • Antiviral Activity Study : A study synthesized various thiosemicarbazone derivatives based on benzo[c][1,2,5]thiadiazole and evaluated their antiviral efficacy against BVDV. The most active derivative exhibited an EC50 value significantly lower than ribavirin, indicating superior antiviral potential .
  • Photocatalytic Performance : Research focused on a benzo[c][1,2,5]thiadiazole derivative used in photocatalysis revealed its ability to produce singlet oxygen efficiently under visible light conditions. This capability was quantified and compared with other known photocatalysts .
  • Enzyme Inhibition Analysis : The design and synthesis of benzo[c][1,2,5]thiadiazol-5-yl imidazoles as ALK5 inhibitors demonstrated promising results in vitro. Structure-activity relationship studies identified critical modifications that enhanced inhibitory potency against ALK5 .

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it can trigger reactive oxygen species (ROS)-mediated membrane damage in bacterial cells, leading to their destruction. Additionally, it can activate mitochondria-dependent autophagy to eliminate internalized bacteria in host cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (Target) C₁₅H₁₁N₄O₂S 311.37 Not Reported Benzothiadiazole, azetidine, pyridinyloxy
(4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l, ) C₁₁H₈N₄O₂S₂ 292.33 Not Reported Benzoxadiazole, thiazole, methylthio
2-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydroquinazolin-4(1H)-one (42, ) C₁₄H₁₀N₄OS 282.32 216–218 Benzothiadiazole, dihydroquinazolinone

Key Observations:

  • Heterocyclic Core: The target compound’s benzothiadiazole differs from the benzoxadiazole in Compound 13l , where sulfur (thiadiazole) is replaced by oxygen (oxadiazole). Thiadiazoles generally exhibit higher lipophilicity and polar surface area, which may enhance membrane permeability compared to oxadiazoles.
  • Ring Systems: The azetidine in the target compound introduces strain and compactness compared to the six-membered dihydroquinazolinone in Compound 42 . Smaller rings like azetidine may reduce steric hindrance in binding pockets.
  • Substituents: The pyridinyloxy group in the target compound offers a distinct hydrogen-bonding profile versus the methylthio-thiazole in Compound 13l or the fused quinazolinone in Compound 42.

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H13N5O2S\text{C}_{16}\text{H}_{13}\text{N}_{5}\text{O}_{2}\text{S}

This structure includes a benzo[c][1,2,5]thiadiazole core linked to a pyridin-3-yloxy azetidine moiety, which is crucial for its biological activity.

Anticancer Properties

Research has highlighted the potential of benzo[c][1,2,5]thiadiazole derivatives as anticancer agents. For instance, a study evaluated various benzo[c][1,2,5]thiadiazol-5-yl imidazoles for their inhibitory effects on activin receptor-like kinase 5 (ALK5), a target in cancer therapy. Among these compounds, one derivative exhibited an IC50 value indicating potent inhibition of ALK5 activity, suggesting its potential as an anticancer drug .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A related study indicated that derivatives containing thiadiazole moieties displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Effects

In vivo studies have demonstrated that benzo[c][1,2,5]thiadiazole derivatives possess anti-inflammatory properties. These compounds were tested in animal models where they significantly reduced inflammation markers and exhibited lower levels of pro-inflammatory cytokines compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound's ability to inhibit ALK5 suggests it may interfere with signaling pathways involved in tumor growth and metastasis.
  • Disruption of Bacterial Function : Its antimicrobial action likely results from interference with bacterial cell wall integrity and metabolic processes.
  • Modulation of Inflammatory Pathways : The anti-inflammatory effects are believed to stem from the inhibition of specific inflammatory mediators and cytokines.

Case Studies

Several case studies have been conducted to assess the efficacy of benzo[c][1,2,5]thiadiazol-based compounds:

  • Study on Anticancer Activity : A series of synthesized derivatives were tested against various cancer cell lines. Results showed that certain compounds led to significant apoptosis in tumor cells while sparing normal cells .
  • Antimicrobial Efficacy Assessment : In vitro assays demonstrated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant bacterial strains .

Data Summary

Activity TypeMechanismReference
AnticancerALK5 inhibition
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokines

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the benzo[c][1,2,5]thiadiazole core via cyclization of ortho-diaminobenzene derivatives with sulfur sources (e.g., thionyl chloride) .
  • Step 2: Synthesis of the azetidine-pyridine moiety by reacting azetidine with 3-hydroxypyridine under Mitsunobu or nucleophilic substitution conditions .
  • Step 3: Coupling the two fragments using carbonylating agents (e.g., phosgene derivatives) or coupling reagents like EDCI/DMAP in anhydrous solvents (DMF, dichloromethane) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced: How can coupling reactions between the thiadiazole and azetidine moieties be optimized for higher yields?

Key optimization strategies include:

  • Catalysts: Use of DMAP or triethylamine to enhance nucleophilicity during methanone bond formation .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control: Reactions performed at 60–80°C minimize side-product formation .
  • Stoichiometry: A 1.2:1 molar ratio of azetidine to thiadiazole derivatives ensures complete conversion .
  • Monitoring: TLC and HPLC track reaction progress, enabling timely quenching .

Basic: What spectroscopic methods confirm the compound’s structure?

  • 1H/13C NMR: Aromatic protons in the benzo[c][1,2,5]thiadiazole ring appear at δ 7.5–8.5 ppm, while the azetidine methanone carbonyl resonates at ~170 ppm .
  • HRMS: Molecular ion peaks (e.g., [M+H]+) validate the molecular formula (e.g., C₁₈H₁₅N₃O₂S) .
  • IR Spectroscopy: Stretching vibrations at ~1650–1700 cm⁻¹ confirm the carbonyl group .

Advanced: How can researchers resolve conflicting NMR data arising from solvent effects or tautomerism?

  • Solvent Standardization: Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
  • Computational Validation: Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09) .
  • Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in azetidine) that cause signal splitting .

Basic: What biological activities are associated with this compound?

  • Anticancer Activity: Inhibits kinase targets (e.g., CDK9) with IC₅₀ values in the low micromolar range .
  • Antimicrobial Effects: MIC values of 2–19 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Mechanistic Studies: Disrupts microtubule polymerization or binds to ATP pockets in enzymes .

Advanced: How should structure-activity relationship (SAR) studies be designed for azetidine substituents?

  • Analog Synthesis: Introduce substituents (e.g., halogens, methoxy) at the azetidine 3-position or pyridine ring .
  • Biological Assays: Test analogs in kinase inhibition or cytotoxicity assays (e.g., MTT) to correlate substituents with potency .
  • Computational Docking: Use AutoDock Vina to predict binding modes and identify critical interactions (e.g., hydrogen bonds with pyridine-N) .

Basic: What purification techniques are effective post-synthesis?

  • Chromatography: Silica gel column chromatography with gradient elution (hexane → ethyl acetate) .
  • Recrystallization: Ethanol or methanol recrystallization removes unreacted starting materials .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced: How can low yields in cyclization steps (e.g., thiadiazole formation) be addressed?

  • Reaction Time: Extend reflux duration to 6–8 hours for complete cyclization .
  • Acid Catalysis: Use concentrated HCl or H₂SO₄ to protonate intermediates and accelerate ring closure .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield (e.g., 80°C, 30 minutes) .

Basic: What are common synthetic impurities, and how are they identified?

  • By-Products: Unreacted isothiocyanates or dimerized intermediates .
  • Detection: HPLC-MS identifies impurities via distinct retention times and fragmentation patterns .
  • Mitigation: Optimize stoichiometry and use scavenger resins (e.g., polystyrene-bound thiourea) .

Advanced: How can target engagement in kinase inhibition assays be validated?

  • Biochemical Assays: Measure IC₅₀ values using ADP-Glo™ kinase assays .
  • Cellular Validation: Western blotting for phosphorylated substrates (e.g., p-Rb for CDK9 inhibition) .
  • SPR Analysis: Determine binding kinetics (KD, kon/koff) using immobilized kinase domains .

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